molecular formula C12H12ClN3 B1662256 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride CAS No. 205437-64-5

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

Cat. No.: B1662256
CAS No.: 205437-64-5
M. Wt: 233.69 g/mol
InChI Key: DDFHQXAQWZWRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

BU 224 hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements are P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Biochemical Analysis

Biochemical Properties

BU 224 hydrochloride interacts with the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . The I2 receptor is an allosteric binding site of monoamine oxidase , playing a critical role in neuroprotection and pain modulation .

Cellular Effects

BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . It also shows antinociceptive effects in vivo .

Molecular Mechanism

BU 224 hydrochloride exerts its effects at the molecular level through its high affinity for the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor . This interaction influences the activity of monoamine oxidase , thereby affecting neuroprotection and pain modulation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored for up to 12 months .

Dosage Effects in Animal Models

In animal models, BU 224 hydrochloride has been shown to have dose-dependent effects. For instance, in the rat forced swim test, BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to the forced swim test and 5-hydroxytryptamine (5-HT) levels in the frontal cortex .

Metabolic Pathways

It is known that the compound interacts with the imidazoline I2 receptor , which is an allosteric binding site of monoamine oxidase .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHQXAQWZWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019114
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205437-64-5
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 5
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 6
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

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